4,4'-Dimethylaminorex
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-3-5-9(6-4-7)10-8(2)13-11(12)14-10/h3-6,8,10H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPILLHMQNMXXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=N1)N)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031562 | |
| Record name | 4,4'-Dimethylaminorex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445569-01-6 | |
| Record name | 4,5-Dihydro-4-methyl-5-(4-methylphenyl)-2-oxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445569-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dimethylaminorex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445569016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dimethylaminorex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Stereochemical Considerations of 4,4 Dimethylaminorex
Synthetic Pathways and Precursors in Research
In the scientific literature, the synthesis of 4,4'-DMAR has been described as a multi-step process starting from commercially available precursors. One established pathway begins with 4'-methylpropiophenone. europa.eu This starting material undergoes a series of reactions to produce the final compound.
The general synthetic route involves:
α-Bromination: The process starts with the α-bromination of the 4-methylpropiophenone precursor. nih.gov
Formation of a Brominated Intermediate: This is followed by a reaction of the resulting brominated intermediate with sodium diformylamide. europa.eunih.gov
Hydrolysis: Acidic hydrolysis of the subsequent N,N-diformamide derivative yields the primary amine, 4-methylcathinone (normephedrone). europa.eunih.gov
Reduction: This cathinone (B1664624) intermediate is then reduced to form the crucial precursor, 2-amino-1-(4-methylphenyl)propan-1-ol (B2765097) (also known as 4'-methylnorephedrine). europa.eunih.gov
Cyclization: The final step is the cyclization of this alcohol precursor to form the oxazoline (B21484) ring of 4,4'-DMAR. The reagent used in this step determines which stereoisomer is predominantly formed. nih.gov
The choice of reagent in the final cyclization step is crucial for directing the stereochemical outcome:
Reaction with cyanogen (B1215507) bromide leads to the formation of (±)-cis-4,4'-DMAR. researchgate.netnih.gov
Reaction with potassium cyanate (B1221674) yields (±)-trans-4,4'-DMAR. nih.govsemanticscholar.org
This mirrors synthetic strategies used for the related compound, 4-methylaminorex (B1203063), where cyanogen bromide and potassium cyanate are used with different phenylpropanolamine precursors to achieve specific stereoisomers. mdma.chwikipedia.org
Table 1: Precursors and Reagents in 4,4'-DMAR Synthesis
| Role | Chemical Name |
|---|---|
| Starting Material | 1-(p-tolyl)propan-1-one (4'-methylpropiophenone) |
| Intermediate | 4-methylcathinone (normephedrone) |
| Key Precursor | 2-amino-1-(4-methylphenyl)propan-1-ol |
| Reagent for cis-isomer | Cyanogen bromide |
| Reagent for trans-isomer | Potassium cyanate |
Isomeric Forms: cis- and trans-4,4'-Dimethylaminorex
The structure of 4,4'-DMAR contains two chiral centers at positions 4 and 5 of the oxazoline ring. researchgate.netmdma.ch This stereochemistry results in the existence of four distinct enantiomers, which are grouped into two racemic pairs: (±)-cis and (±)-trans. europa.euservice.gov.uk The cis and trans designation refers to the relative positions of the methyl group at position 4 and the p-tolyl group at position 5 of the oxazoline ring. In the cis isomer, these two substituent groups are on the same side of the ring plane, while in the trans isomer, they are on opposite sides. Forensic analysis of samples found on the drug market has predominantly identified the cis-isomer. europa.eudrugsandalcohol.ie
Isolation and Characterization of Stereoisomers in Research
Research efforts have successfully synthesized and isolated both the (±)-cis and (±)-trans racemates of 4,4'-DMAR to allow for their unambiguous characterization. nih.govdrugsandalcohol.ie The isolation of the synthesized products involves standard laboratory procedures such as filtration and recrystallization to purify the compounds. nih.gov
The characterization of these isolated stereoisomers has been performed using a comprehensive array of analytical techniques:
Crystal Structure Analysis: To determine the definitive three-dimensional structure and confirm the cis or trans configuration. nih.gov
Mass Spectrometry (MS): Including single, tandem, and high-resolution mass spectrometry (HR-MS) to confirm the molecular weight and fragmentation patterns. nih.gov
Chromatography: Gas chromatography (GC) and liquid chromatography (LC) are used to separate the isomers and analyze purity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to elucidate the detailed molecular structure and differentiate between the isomers. nih.gov
Methodologies for Differentiation of Isomeric Forms
The differentiation between the cis and trans isomers of 4,4'-DMAR is described as straightforward with modern analytical methods. nih.govdrugsandalcohol.ie
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for differentiation. The NMR spectra for the cis and trans isomers show key differences. Specifically, the chemical shifts for the protons and carbons associated with the oxazoline ring, such as the 4-CH₃ group, the H-4 proton, and the H-5 proton, are distinct for each isomer. nih.gov This allows for clear identification based on the spectral data.
Chromatography: Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been shown to effectively separate the cis and trans racemates. nih.gov However, one study noted that under certain high-performance liquid chromatography (HPLC) conditions (acetonitrile/water with 0.1% formic acid), an artificial conversion of the cis-isomer to the trans-isomer could be induced. tus.ie This phenomenon was not observed when using gas chromatography, highlighting the importance of method selection in the analysis of these compounds. tus.ie
Implications of Stereoisomerism for Biological Activity and Metabolism
The stereochemical configuration of 4,4'-DMAR has significant implications for its biological activity, particularly its interaction with monoamine transporters. In vitro studies using rat brain synaptosomes have revealed distinct pharmacological profiles for the cis and trans isomers. europa.eutus.ie
(±)-cis-4,4'-DMAR acts as a potent and efficacious substrate-type releaser at the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). europa.eudrugsandalcohol.ie Its potency at DAT and NET is comparable to that of d-amphetamine and aminorex. europa.eueuropa.eu However, its most distinguishing feature is its significantly more potent action at SERT compared to d-amphetamine, aminorex, and (±)-cis-4-MAR. europa.eudrugsandalcohol.ie
In contrast, (±)-trans-4,4'-DMAR also functions as a non-selective catecholamine (dopamine and norepinephrine) releaser, but it acts as a serotonin uptake inhibitor rather than a releaser. europa.eutus.ie Despite this difference in mechanism at the serotonin transporter, both cis and trans isomers were found to be more potent than MDMA in their ability to evoke catecholamine release. europa.eu
This difference in pharmacology—where the cis isomer is a potent triple-releasing agent and the trans isomer is a catecholamine releaser and serotonin uptake inhibitor—demonstrates the critical role of stereochemistry in determining the biological effects of the compound.
Table 2: Comparative Monoamine Transporter Activity of 4,4'-DMAR Isomers and Reference Compounds
| Compound | DAT Release (EC₅₀ nM) | NET Release (EC₅₀ nM) | SERT Release/Uptake (EC₅₀/IC₅₀ nM) | SERT Mechanism |
|---|---|---|---|---|
| (±)-cis-4,4'-DMAR | 8.6 | 26.9 | 18.5 | Releaser |
| (±)-trans-4,4'-DMAR | Data not available | Data not available | Data not available | Uptake Inhibitor |
| d-Amphetamine | 5.5 | 8.2 | 2602 | Releaser |
| Aminorex | 9.1 | 15.1 | 414 | Releaser |
| (±)-cis-4-MAR | 1.7 | 4.8 | 53.2 | Releaser |
EC₅₀ values represent the concentration required to elicit 50% of the maximal release effect. Data derived from studies on rat brain synaptosomes. europa.eueuropa.eu
Pharmacological Profile of 4,4 Dimethylaminorex
Monoaminergic System Interactions
4,4'-DMAR is recognized as a potent, non-selective monoamine releasing agent, exhibiting significant activity at the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. nih.govresearchgate.net Its mechanism of action involves inducing transporter-mediated reverse transport, effectively releasing these neurotransmitters from the presynaptic neuron. nih.govresearchgate.net
In vitro studies utilizing rat brain synaptosomes have demonstrated that (±)-cis-4,4'-DMAR is a potent and efficacious substrate-type releaser at the dopamine transporter (DAT). drugsandalcohol.ienih.gov Research has reported an EC50 value of 8.6 ± 1.1 nM for dopamine release, indicating a high potency at this transporter. drugsandalcohol.ienih.gov Further studies in human embryonic kidney (HEK) 293 cells transfected with the human DAT confirmed that 4,4'-DMAR is a substrate-type releaser at this transporter. nih.gov In uptake inhibition assays, 4,4'-DMAR inhibited dopamine uptake mediated by the human DAT in the low micromolar range, with IC50 values under 2 μM. nih.govmeduniwien.ac.at
Similar to its effects on DAT, (±)-cis-4,4'-DMAR acts as a potent substrate-type releaser at the norepinephrine transporter (NET). drugsandalcohol.ienih.gov Studies using rat brain synaptosomes determined an EC50 value of 26.9 ± 5.9 nM for norepinephrine release. drugsandalcohol.ienih.gov In human transporter-transfected cells, 4,4'-DMAR was found to be a potent inhibitor of the norepinephrine transporter, with an IC50 value of less than 1 μM. nih.gov Uptake inhibition assays further confirmed its inhibitory activity in the low micromolar range. nih.govmeduniwien.ac.at
Comparative Neuropharmacology with Related Stimulants
To better understand the unique pharmacological properties of 4,4'-DMAR, it is useful to compare its activity with that of other well-characterized psychostimulants.
When compared to d-amphetamine, (±)-cis-4,4'-DMAR exhibits a distinct pharmacological profile, particularly concerning its activity at the serotonin transporter. drugsandalcohol.ienih.gov While the potency of (±)-cis-4,4'-DMAR at DAT and NET is comparable to that of d-amphetamine, its action at SERT is significantly more potent. drugsandalcohol.ieregulations.govresearchgate.net In fact, the activity at SERT can vary by more than 100-fold between the two compounds. drugsandalcohol.ienih.gov
Studies have shown that d-amphetamine is highly selective for DAT and NET over SERT, with a DAT/SERT ratio of 473. nih.gov In contrast, (±)-cis-4,4'-DMAR is essentially non-selective, with a DAT/SERT ratio of approximately 2. nih.goveuropa.eu This indicates a more balanced and potent effect on all three monoamine transporters for 4,4'-DMAR compared to the more catecholamine-focused action of d-amphetamine. drugsandalcohol.ienih.gov
Data Tables
Table 1: Monoamine Release Potency (EC50) of (±)-cis-4,4'-DMAR in Rat Brain Synaptosomes
| Transporter | EC50 (nM) |
| Dopamine Transporter (DAT) | 8.6 ± 1.1 |
| Norepinephrine Transporter (NET) | 26.9 ± 5.9 |
| Serotonin Transporter (SERT) | 18.5 ± 2.8 |
| Data sourced from studies on rat brain synaptosomes. drugsandalcohol.ienih.gov |
Table 2: Comparative Monoamine Release Potency (EC50) of (±)-cis-4,4'-DMAR and d-Amphetamine
| Compound | DAT (EC50 nM) | NET (EC50 nM) | SERT (EC50 nM) |
| (±)-cis-4,4'-DMAR | 8.6 | 26.9 | 18.5 |
| d-Amphetamine | 5.5 | 8.2 | 2602 |
| Data sourced from studies on rat brain synaptosomes. europa.eu |
Comparison with Aminorex
Aminorex, a previously marketed anorectic, and its derivatives, including 4,4'-DMAR, interact with monoamine transporters. acs.orgwikipedia.org However, significant differences in their pharmacological profiles exist. While both compounds are potent releasers at the dopamine and norepinephrine transporters, their activity at the serotonin transporter varies dramatically. drugsandalcohol.ieeuropa.eu
In studies using rat brain synaptosomes, aminorex displayed potent releasing activity at DAT (EC₅₀ = 9.1 ± 0.9 nM) and NET (EC₅₀ = 15.1 ± 3.5 nM), but was substantially weaker at SERT (EC₅₀ = 414 ± 78 nM). europa.eueuropa.eu In contrast, (±)-cis-4,4'-DMAR, while showing comparable potency at DAT (EC₅₀ = 8.6 ± 1.1 nM) and NET (EC₅₀ = 26.9 ± 5.9 nM), is profoundly more potent at SERT (EC₅₀ = 18.5 ± 2.8 nM). europa.eudrugsandalcohol.ieeuropa.eu This represents a more than 100-fold difference in activity at SERT between the two compounds. europa.eudrugsandalcohol.ie
The DAT/SERT selectivity ratio, which indicates a preference for dopamine transporter activity over serotonin, is calculated to be 45 for aminorex, highlighting its strong preference for catecholaminergic systems. europa.euljmu.ac.uk For (±)-cis-4,4'-DMAR, this ratio is only 2, signifying a much more balanced and potent action on the serotonin system. europa.euljmu.ac.uk This marked increase in serotonergic activity is a key pharmacological distinction of 4,4'-DMAR when compared to its parent compound, aminorex. nih.govresearchgate.net
Comparison with 4-Methylaminorex (B1203063) (4-MAR)
4,4'-DMAR and 4-methylaminorex (4-MAR) are both methylated derivatives of aminorex. nih.gov Like aminorex, 4-MAR's pharmacological profile is more aligned with traditional psychostimulants, showing a preference for inhibiting norepinephrine and dopamine transporters over the serotonin transporter. nih.govsonar.ch
In comparative studies, (±)-cis-4-MAR is a potent releaser at DAT (EC₅₀ = 1.7 ± 0.2 nM) and NET (EC₅₀ = 4.8 ± 0.9 nM), but significantly less so at SERT (EC₅₀ = 53.2 ± 6.8 nM). europa.eueuropa.eu While both (±)-cis-4,4'-DMAR and 4-MAR are potent substrate-type releasers at DAT, 4,4'-DMAR demonstrates a much more powerful effect at SERT. drugsandalcohol.ienih.gov The DAT/SERT selectivity ratio for 4-MAR is 31, which, while lower than aminorex, still shows a clear preference for dopamine over serotonin release. europa.euljmu.ac.uk This contrasts sharply with the balanced DAT/SERT ratio of 2 for (±)-cis-4,4'-DMAR. europa.euljmu.ac.uk
This pharmacological data indicates that while 4-MAR acts as a psychostimulant with a profile more similar to amphetamine, 4,4'-DMAR possesses a potent, non-selective monoamine releasing profile with significant serotonergic action. nih.govsonar.ch
Comparison with 3,4-Methylenedioxymethamphetamine (MDMA)
The pharmacological profile of 4,4'-DMAR is often compared to that of 3,4-Methylenedioxymethamphetamine (MDMA) due to its potent effects on the serotonin system. nih.govsonar.ch Both substances are potent monoamine releasing agents. nih.govnih.gov
Studies show that 4,4'-DMAR potently inhibits all monoamine transporters, often with greater potency than MDMA. nih.govsonar.ch In one study, 4,4'-DMAR displayed a higher serotonergic over dopaminergic preference, which was relatively similar to MDMA. The calculated dopamine transporter / serotonin transporter inhibition ratio was 0.4 for 4,4'-DMAR and 0.08 for MDMA, indicating both have a preference for SERT over DAT. nih.govsonar.ch
In monoamine release assays using rat brain synaptosomes, both cis- and trans-isomers of 4,4'-DMAR were found to be more potent than (S)-(+)-MDMA in releasing dopamine and norepinephrine. nih.gov Furthermore, 4,4'-DMAR inhibits the vesicular monoamine transporter 2 (VMAT2) with a potency similar to that of MDMA, suggesting a shared mechanism for disrupting vesicular storage of monoamines. nih.govwikipedia.orgresearchgate.net
Receptor Binding Affinity Studies
Serotonin Receptor Subtypes (e.g., 5-HT2A, 5-HT2C, 5-HT2B)
Research into the direct receptor binding profile of 4,4'-DMAR shows that it has a significantly lower affinity for serotonin receptor subtypes compared to its high potency at the monoamine transporters. researchgate.netljmu.ac.uk Binding affinity is often measured by the inhibition constant (Ki), where a lower value indicates stronger binding.
Trace Amine-Associated Receptor 1 (TAAR1) Activity
The Trace Amine-Associated Receptor 1 (TAAR1) is known to be a target for many amphetamine-like substances, where its activation can have an auto-inhibitory effect on monoamine release. wikipedia.org However, studies on 4,4'-DMAR have shown that it does not follow this pattern.
Research indicates that 4,4'-DMAR is inactive at both mouse and rat TAAR1. wikipedia.orgwikipedia.org This lack of TAAR1 agonism is a notable characteristic, distinguishing it from other monoamine releasing agents like MDMA, which does show activity at TAAR1. wikipedia.org The absence of this potential auto-inhibitory feedback mechanism might contribute to its distinct pharmacological effects. wikipedia.orgljmu.ac.uk Similarly, 4-Methylaminorex (4-MAR) is also reported to be inactive at mouse and rat TAAR1. wikipedia.org
Metabolism and Pharmacokinetics of 4,4 Dimethylaminorex
In Vitro Metabolic Pathway Characterization
In vitro experiments using human liver microsomes (HLM) have been crucial in identifying the primary metabolic routes for 4,4'-DMAR. researchgate.netunife.it These studies have demonstrated that the metabolism is highly dependent on the compound's stereoisomeric form, with the cis-isomer being significantly more susceptible to metabolic transformation than the trans-isomer. unife.it
The initial phase of metabolism for cis-4,4'-DMAR involves several key reactions designed to make the molecule more water-soluble for excretion. droracle.aidrughunter.com Studies have identified five metabolic products resulting from these processes. researchgate.netunife.it The primary Phase I reactions include:
Hydroxylation: The addition of a hydroxyl group. researchgate.netunife.it The hydroxylated metabolite, along with the carboxylated one, is considered a key marker for intake due to its abundance and extended detection window. researchgate.net
Carboxylation: This reaction also produces a major metabolite. researchgate.netunife.it
Carbonylation: The formation of a carbonyl group. researchgate.netunife.it
Hydrolysis: This reaction results in the formation of a para-methyl derivative of norephedrine, a metabolite that was detected only after incubation with human liver microsomes. unife.it
These metabolic transformations are typical for compounds with amphetamine-like structures. unife.it
The cytochrome P450 (CYP) enzyme system, a critical component of Phase I metabolism, is heavily involved in the breakdown of cis-4,4'-DMAR. wikipedia.org Research has pinpointed CYP2D6 as the principal isoenzyme responsible for its Phase I metabolism. researchgate.netunife.it Given that CYP2D6 is subject to genetic polymorphism, variations in this enzyme among individuals can lead to significant alterations in the metabolic profile of the compound. researchgate.netwikipedia.orgpharmgkb.org
Following Phase I reactions, the metabolites of cis-4,4'-DMAR undergo extensive Phase II conjugation. researchgate.netunife.it This process involves attaching endogenous molecules, such as glucuronic acid or sulfate, to the Phase I metabolites, further increasing their water solubility and facilitating their elimination from the body.
In Vivo Metabolic Profiling
In vivo studies complement in vitro findings by providing a more comprehensive picture of metabolism and distribution within a living organism.
To investigate the in vivo metabolic fate of 4,4'-DMAR, researchers have employed animal models. Male ICR (CD-1®) mice have been used to study the metabolic profile and urinary excretion. researchgate.netunife.itnih.gov Additionally, rats have been utilized for pharmacokinetic studies, including the investigation of brain disposition and plasma concentrations of the compound. nih.govregulations.govresearchgate.net
A critical aspect of 4,4'-DMAR's pharmacokinetics is the significant difference in how its stereoisomers are metabolized. researchgate.net
The cis-isomer is rapidly metabolized, with four metabolites being identified in mice urine samples. unife.it
The trans-isomer , in contrast, has been found to be metabolically stable under the same experimental conditions. unife.it
Furthermore, studies on the co-administration of the two stereoisomers in mice have revealed a significant interaction. The (±)trans stereoisomer was found to reduce the metabolism of the (±)cis form. nih.gov This inhibition of metabolism led to an increased amount of the (±)cis isomer being excreted in the urine, which may reflect higher plasma levels and potentially worsen its toxic effects. nih.gov
Data Tables
Table 1: In Vitro Phase I Metabolites of cis-4,4'-Dimethylaminorex
| Metabolic Reaction | Resulting Metabolite/Product | Reference |
|---|---|---|
| Hydroxylation | Hydroxylated 4,4'-DMAR | researchgate.netunife.it |
| Carboxylation | Carboxylated 4,4'-DMAR | researchgate.netunife.it |
| Carbonylation | Carbonylated 4,4'-DMAR | researchgate.netunife.it |
Table 2: Summary of Stereoisomer-Specific Metabolism
| Stereoisomer | Metabolic Profile | Key Findings | Reference |
|---|---|---|---|
| (±)cis-4,4'-DMAR | Rapidly metabolized | Undergoes hydrolysis, carboxylation, hydroxylation, and carbonylation via CYP2D6, followed by extensive conjugation. | researchgate.netunife.it |
| (±)trans-4,4'-DMAR | Metabolically stable | Does not appear to be significantly metabolized under experimental conditions. | unife.it |
| Co-administration | Interaction observed | The trans-isomer reduces the metabolism of the cis-isomer, potentially increasing its concentration and toxicity. | nih.gov |
Pharmacokinetic Studies
The study of the pharmacokinetics of a substance, which encompasses its absorption, distribution, metabolism, and elimination (ADME), is crucial for understanding its behavior in the body. For 4,4'-Dimethylaminorex (4,4'-DMAR), a synthetic stimulant, pharmacokinetic data is primarily derived from animal studies, with limited information available for humans.
Research in rats has provided the most comprehensive insights into the pharmacokinetic profile of 4,4'-DMAR. Following intravenous administration, the compound exhibits a rapid distribution phase, lasting approximately 1 to 2 hours, followed by a slower elimination phase. researchgate.net The elimination half-life, a measure of how long it takes for the concentration of the drug in the body to be reduced by half, has been reported to be around 5 hours in rats. researchgate.net
One study investigating the cis-isomer of 4,4'-DMAR in rats after intraperitoneal injection found that brain absorption was very rapid, with the maximum concentration (t-max) reached within 30 to 60 minutes. nih.gov This study also highlighted the compound's significant ability to cross the blood-brain barrier, with a brain-to-plasma ratio of 24. nih.gov The half-life in the brain was determined to be approximately 50 minutes. nih.gov This rapid uptake into the brain is consistent with the compound's potent psychostimulant effects.
The bioavailability of 4,4'-DMAR, which is the fraction of an administered dose that reaches the systemic circulation, was found to be about 20% after intraperitoneal injection in rats. researchgate.net This is lower than its analog, 4-methylaminorex (B1203063). researchgate.net Further research on the stereoisomers of 4-methylaminorex in rats revealed differences in their pharmacokinetic profiles. The trans-4R,5R-isomer displayed a longer elimination half-life (118-169 minutes) and higher bioavailability (100% intraperitoneally) compared to the other isomers. researchgate.net
Tissue distribution studies in rats have shown that the highest concentrations of 4-methylaminorex isomers are found in the kidneys, followed by the liver, brain, muscle, and then fat and blood. researchgate.net The elimination half-lives of the stereoisomers from the tissues were generally similar to those observed in the blood. researchgate.net
A study on the metabolites of cis-4,4'-DMAR in rats identified four metabolites in both plasma and brain. nih.gov One of these metabolites, resulting from the oxidation of the para-methyl group (M2), was found to persist in the plasma for a longer duration and at higher concentrations than the parent compound. nih.gov This suggests that this metabolite could be a useful marker for detecting the intake of 4,4'-DMAR. nih.gov
Pharmacokinetic Parameters of cis-4,4'-DMAR in Rats
| Parameter | Value | Reference |
|---|---|---|
| Elimination Half-Life (Plasma) | ~5 hours | researchgate.net |
| Time to Maximum Concentration (t-max) in Brain (Intraperitoneal) | 30-60 minutes | nih.gov |
| Brain-to-Plasma Ratio | 24 | nih.gov |
| Half-Life in Brain | ~50 minutes | nih.gov |
Accurate and sensitive analytical methods are essential for the quantification of 4,4'-DMAR in plasma and other biological samples for pharmacokinetic studies and forensic analysis. Various sophisticated techniques have been developed and validated for this purpose.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and validated method for the quantification of cis-4,4'-DMAR in both rat and human plasma. researchgate.net This method has been shown to be accurate, precise, and sensitive, adhering to the European Medicines Agency guidelines for bioanalytical method validation. researchgate.net The sample preparation for this method typically involves protein precipitation with an acidified organic solvent, such as 1% formic acid in acetonitrile (B52724), which results in high recovery of the analyte (>93%) with a negligible matrix effect. researchgate.net Detection is achieved by electrospray ionization in the positive mode, monitoring specific quantifier and qualifier transitions for the analyte and an internal standard. researchgate.net
Another established technique for the determination of related compounds like cis- and trans-isomers of 4-methylaminorex in plasma, urine, and tissue is gas chromatography-mass spectrometry (GC/MS). nih.gov This method often involves the derivatization of the analytes to make them more volatile and suitable for gas chromatography. nih.gov
Ultra-high-performance liquid chromatography coupled to either high- or low-resolution tandem mass spectrometry (UHPLC-MS/MS) has also been employed for the analysis of 4,4'-DMAR and its metabolites in urine. unife.itresearchgate.net Sample preparation for urine analysis may include enzymatic hydrolysis to cleave conjugated metabolites, followed by liquid-liquid extraction. unife.itresearchgate.net
High-resolution mass spectrometry has been instrumental in identifying the metabolites of cis-4,4'-DMAR in the plasma and brain of treated rats. nih.gov This technique provides high mass accuracy, which aids in the elucidation of the elemental composition of unknown compounds.
Commonly Used Analytical Techniques for 4,4'-DMAR Quantification
| Technique | Sample Matrix | Key Features | Reference |
|---|---|---|---|
| HPLC-MS/MS | Plasma (Rat and Human) | Validated, accurate, precise, sensitive. High recovery with protein precipitation. | researchgate.net |
| GC/MS | Plasma, Urine, Tissue | Used for isomers of related compounds (4-methylaminorex). Often requires derivatization. | nih.gov |
| UHPLC-MS/MS | Urine | Analysis of parent compound and metabolites. | unife.itresearchgate.net |
Toxicological Research on 4,4 Dimethylaminorex
Mechanisms of Toxicity
The toxicity of 4,4'-Dimethylaminorex is primarily attributed to its potent effects on the monoaminergic systems in the brain. It acts as a powerful releasing agent of the neurotransmitters serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). researchgate.netnih.govwikipedia.org
Monoaminergic Overstimulation and Associated Risks
Research indicates that 4,4'-DMAR is a potent and non-selective monoamine releasing agent. researchgate.netnih.gov It interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), causing a significant increase in the extracellular levels of these neurotransmitters. researchgate.netnih.govdrugsandalcohol.ie This overstimulation of the monoaminergic systems is believed to be the primary driver of its toxic effects. nih.goveuropa.eu
The potent releasing activity of 4,4'-DMAR at all three monoamine transporters suggests a high potential for severe adverse effects, including psychotic symptoms, agitation, hyperthermia, and cardiovascular stimulation. nih.govdrugsandalcohol.ienih.gov The risk of these effects is particularly elevated with high-dose exposure or when combined with other psychostimulants. nih.govnih.gov
EC50 Values for Monoamine Release by (±)-cis-4,4'-DMAR
| Transporter | EC50 (nM) |
|---|---|
| Dopamine (DAT) | 8.6 ± 1.1 |
| Norepinephrine (NET) | 26.9 ± 5.9 |
| Serotonin (SERT) | 18.5 ± 2.8 |
Data from rat brain synaptosome studies. Lower EC50 values indicate higher potency.
Potential for Serotonin Syndrome Development
The pronounced effect of 4,4'-DMAR on serotonin transporters raises significant concerns about the potential for developing serotonin syndrome. researchgate.netnih.gov This life-threatening condition is characterized by a triad (B1167595) of symptoms: autonomic dysfunction, neuromuscular excitation, and altered mental status. The potent serotonin-releasing properties of 4,4'-DMAR, particularly the (±)cis-isomer, are a key factor in its association with fatalities. researchgate.netunife.it The combination of 4,4'-DMAR with other serotonergic substances, such as certain antidepressants or other illicit drugs, can further increase this risk. europa.eu Clinical features consistent with serotonin toxicity have been identified in fatalities linked to 4,4'-DMAR. nih.gov
Long-Term Neurotoxicity Concerns
In addition to its acute toxic effects, there are concerns about the potential for long-term neurotoxicity with chronic use of 4,4'-DMAR. researchgate.netnih.gov This is partly based on its interaction with the vesicular monoamine transporter 2 (VMAT2), an intracellular protein crucial for storing and releasing monoamines. researchgate.netnih.gov Inhibition of VMAT2 can lead to depletion of monoamine stores and has been associated with the neurotoxic effects of other stimulants like MDMA. researchgate.net Furthermore, some studies suggest a potential for genotoxicity, which could contribute to long-term degenerative diseases. unife.it
Clinical Presentations of Acute Toxicity
Acute toxicity from 4,4'-DMAR can manifest in a variety of severe and life-threatening ways, affecting multiple organ systems.
Central Nervous System Manifestations
The overstimulation of the central nervous system by 4,4'-DMAR can lead to a range of severe neurological and psychiatric symptoms. These include:
Agitation and Psychotic Symptoms: The excessive release of dopamine and serotonin is predicted to cause psychotic symptoms and severe agitation. nih.govdrugsandalcohol.ieeuropa.eunih.gov
Convulsions: Seizures have been reported as a clinical feature in fatal cases associated with 4,4'-DMAR. europa.euservice.gov.uk In mouse studies, the (±)cis stereoisomer was shown to induce convulsions. unife.itnih.govresearchgate.net
Hyperthermia: A dangerous increase in body temperature is a frequently reported symptom. nih.goveuropa.eunih.gov
Cardiovascular System Effects
The potent release of norepinephrine in the periphery can lead to dangerous cardiovascular stimulation. nih.govdrugsandalcohol.ieeuropa.eunih.gov Clinical presentations of acute cardiovascular toxicity include:
Tachycardia and Hypertension: Increased heart rate and blood pressure are common effects. regulations.gov
Cardiac Arrest: This has been reported as a cause of death in cases involving 4,4'-DMAR. europa.euregulations.gov The cardiotoxicity is likely related to its effects on both norepinephrine and serotonin levels. nih.gov
Fatalities linked to 4,4'-DMAR have often involved a combination of these severe symptoms, including agitation, hyperthermia, convulsions, and cardiac arrest. europa.euservice.gov.uk
Systemic Effects (e.g., hyperthermia, breathing problems)
The potent psychostimulant this compound (4,4'-DMAR) has been associated with a range of severe systemic effects, primarily linked to its action as a monoamine releasing agent. drugsandalcohol.iewikipedia.org In vitro studies have demonstrated that 4,4'-DMAR is a potent, substrate-type releaser at transporters for dopamine, norepinephrine, and serotonin. drugsandalcohol.ie This non-selective release of monoamines can lead to a toxidrome characterized by sympathomimetic and serotonergic overstimulation. drugsandalcohol.ieregulations.gov
Clinical features reported in cases of 4,4'-DMAR exposure include agitation, hyperthermia, convulsions, breathing problems, and cardiac arrest. europa.eueuropa.eu The potent activity of (±)-cis-4,4′-DMAR at all three monoamine transporters suggests a high potential for serious side effects such as psychotic symptoms, agitation, hyperthermia, and cardiovascular stimulation, particularly with high doses or when combined with other stimulants. drugsandalcohol.ie The toxic effects are believed to be consistent with serotonin toxicity and norepinephrine-mediated cardiotoxicity. ljmu.ac.uk
Animal studies have further elucidated these effects. In mice, the (±)cis stereoisomer of 4,4'-DMAR was found to induce dose-dependent psychomotor agitation, sweating, salivation, hyperthermia, aggression, convulsions, and even death. nih.govmdpi.com These effects are indicative of a severe toxic response. mdpi.com The co-administration of the (±)cis and (±)trans stereoisomers was shown to worsen the toxic effects, leading to rapid and severe hyperthermia, convulsions, and death. mdpi.com
Fatalities Associated with this compound
The emergence of 4,4'-DMAR on the illicit drug market in the early 2010s was quickly followed by reports of fatalities across Europe. wikipedia.orgnih.gov By February 2014, at least 31 deaths had been linked to the substance in Hungary, Poland, and the United Kingdom. wikipedia.org Further reports increased this number to 46 deaths in Europe, with 37 of those occurring in the UK. service.gov.uk The significant number of fatalities in a relatively short period raised serious public health concerns. europa.eu
Analysis of Single-Substance versus Poly-Drug Fatalities
A crucial aspect of understanding the lethality of 4,4'-DMAR is the prevalence of other substances in fatal cases. In the vast majority of deaths associated with 4,4'-DMAR, other drugs were also detected. regulations.gov Of 31 reported deaths, only one case was attributed to 4,4'-DMAR alone. europa.eu In the other cases, a variety of substances were found, including other stimulants like cocaine and amphetamines, as well as synthetic cathinones. europa.eu
An assessment of 31 deaths concluded that in 23 cases, 4,4'-DMAR was either the cause of death (three cases) or likely contributed to the death, even in the presence of other substances. europa.eu In eight of these cases, while 4,4'-DMAR may have contributed to toxicity, other present substances were considered more toxicologically significant. europa.eu The presence of other stimulants in 27 of the cases highlights the significant risk of poly-drug use. europa.eu One report on 18 fatalities in Northern Ireland between June and December 2013 found 4,4'-DMAR in all cases, alongside other substances. service.gov.ukresearchgate.net However, a single case of a 19-year-old female in Glasgow was reported where 4,4'-DMAR was the only substance detected. service.gov.uk
Post-Mortem Toxicological Findings in Biological Matrices
Post-mortem analysis has been critical in identifying the role of 4,4'-DMAR in fatalities. The substance was detected in biological samples in all reported deaths. drugsandalcohol.ieecddrepository.org Quantification of 4,4'-DMAR in 26 of 31 deaths showed blood concentrations ranging from less than 0.02 mg/L to 18.68 mg/L. europa.eu In urine, concentrations ranged from 5.93 mg/L to 43.49 mg/L. europa.eu In a separate report on 23 of 27 deaths, blood concentrations ranged from less than 0.02 mg/L to 3.75 mg/L, and urine concentrations from 5.93 mg/L to 32.95 mg/L. drugsandalcohol.ie
Post-Mortem Concentrations of 4,4'-DMAR
| Biological Matrix | Concentration Range |
|---|---|
| Blood | < 0.02 mg/L - 18.68 mg/L |
| Urine | 5.93 mg/L - 43.49 mg/L |
Data compiled from reports on 4,4'-DMAR fatalities. europa.eudrugsandalcohol.ie
Genotoxicity Assessment
As of a 2014 European Union risk assessment, no studies had been published on the genotoxicity or carcinogenic potential of 4,4'-DMAR. europa.eu However, a more recent in vitro study investigated the genotoxic potential of its stereoisomers. The study, using the "In vitro Mammalian Cell Micronucleus Test" on human TK6 cells, evaluated the effects of (±)cis-4,4′-DMAR, (±)trans-4,4′-DMAR, and their combination. The results indicated a genotoxic capacity, raising further toxicological concerns about this substance. The study also suggested that the consumption of both racemates could amplify the genotoxic effect. unife.it
Analytical Methods for 4,4 Dimethylaminorex Detection and Characterization
Spectroscopic Techniques
Spectroscopy plays a crucial role in the structural analysis of 4,4'-DMAR, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4,4'-DMAR, enabling the differentiation of its cis and trans isomers. Analysis of both ¹H and ¹³C NMR spectra provides characteristic chemical shifts and coupling constants that define the molecule's stereochemistry. nih.gov
For the (±)-cis-4,4'-DMAR isomer, the proton NMR spectrum shows specific signals for the aromatic and oxazoline (B21484) ring protons. Similarly, the ¹³C NMR spectrum reveals distinct resonances for the carbon atoms, including those in the aromatic ring, the oxazoline ring, and the two methyl groups. nih.gov The trans isomer exhibits different chemical shifts for the C-4 and C-5 positions in the carbon NMR spectrum, with both experiencing a downfield shift compared to the cis isomer. nih.gov This differentiation is critical for forensic analysis and pharmacological studies.
¹H and ¹³C NMR Data for (±)-trans-4,4'-Dimethylaminorex
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C-2 | - | 160.49 |
| C-4 | 4.05 (dq, J = 7.7, 6.2 Hz) | 63.71 |
| C-5 | 5.08 (d, J = 7.7 Hz) | 90.25 |
| Ar-CH | 7.23 (m) | 129.76, 126.31 |
| Ar-C | - | 139.34, 133.84 |
| Ar-CH₃ | 2.38 (s) | 21.03 |
| CH₃ | 1.40 (d, J = 6.2 Hz) | 20.08 |
Solvent: CDCl₃ nih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful technique for the identification and quantification of 4,4'-DMAR, offering high sensitivity and specificity. Various MS methods are employed to analyze the compound and its metabolites.
Single quadrupole MS, tandem MS (MS/MS), and high-resolution mass spectrometry (HRMS) have all been successfully applied to the analysis of 4,4'-DMAR. nih.govresearchgate.net Electron ionization (EI) mass spectra of the cis and trans isomers are identical, as expected. nih.gov
Under EI-MS conditions, characteristic fragments are observed. The molecular ion ([M]⁺) appears at an m/z of 190. europa.eu High-resolution QTOF-MS/MS analysis reveals a significant loss of 43 Da (HNCO), resulting in a fragment ion at m/z 148.1139 (calculated for C₁₀H₁₄N⁺, 148.1121). nih.gov Other notable fragments include m/z 175 and 146. nih.goveuropa.eu In some cases, the base peak is observed at m/z 70, which is also a key fragment in the mass spectrum of its analog, 4-methylaminorex (B1203063) (4-MAR). nih.gov
Tandem mass spectrometry is particularly useful for the analysis of complex samples, such as urine, allowing for the selection of specific precursor and product ions to enhance selectivity and sensitivity. researchgate.net For instance, in the analysis of cis- and trans-4,4'-DMAR, dominant product ions at m/z 148 and 131 are observed at a collision energy of 25 eV. researchgate.net At higher collision energies (45-50 eV), the product ions at m/z 56 and 91 become more abundant. researchgate.net
Key Mass Fragments of 4,4'-Dimethylaminorex
| m/z | Proposed Fragment/Loss |
|---|---|
| 190 | Molecular Ion ([M]⁺) |
| 175 | [M - CH₃]⁺ |
| 148 | Loss of HNCO |
| 146 | - |
| 131 | - |
| 91 | Tropylium ion |
| 70 | Fragmentation of the oxazoline ring |
| 56 | - |
Data compiled from multiple sources. nih.govresearchgate.neteuropa.eu
Chromatographic Techniques
Chromatographic methods are essential for separating 4,4'-DMAR from other substances in a sample, including its isomers and potential metabolites, prior to detection.
Liquid Chromatography (LC)
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a widely used technique for the analysis of 4,4'-DMAR. nih.govresearchgate.net Ultra-high-performance liquid chromatography (UHPLC) offers rapid and efficient separations. researchgate.net Chiral HPLC methods have also been developed to separate the enantiomers of 4,4'-DMAR and its derivatives. nih.gov
A variety of columns and mobile phases can be employed. For example, a Poroshell 120 EC-C18 column with a gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid) as the mobile phase has been used successfully. nih.gov Another method utilizes an Allure PFP Propyl column with a mobile phase of 0.05% formic acid in water and acetonitrile. nih.gov
Example Liquid Chromatography Parameters for 4,4'-DMAR Analysis
| Parameter | Value |
|---|---|
| Column | |
| Type | Poroshell 120 EC-C18 |
| Dimensions | 4.6 x 50 mm, 2.7-Micron |
| Mobile Phase | |
| A | Water with 0.1% formic acid |
| B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-3 min, 20-100% B; 3-3.5 min, 100% B; 3.5-4 min, 100-20% B; 4-6 min, re-equilibration |
| Flow Rate | 1 mL/min |
| Column Temperature | 25 °C |
Data from a study on related compounds. nih.gov
Gas Chromatography (GC)
Gas chromatography, typically coupled with mass spectrometry (GC-MS), is another cornerstone technique for the detection of 4,4'-DMAR. nih.gov It is effective in separating the cis and trans isomers, which can have different retention times. researchgate.net
A common setup involves a non-polar capillary column, such as a HP-5MS, with helium as the carrier gas. nih.gov The temperature program is designed to optimize the separation of the analytes. Derivatization is generally not required for the GC-MS analysis of 4,4'-DMAR. hmdb.ca
Example Gas Chromatography Parameters for 4,4'-DMAR Analysis
| Parameter | Value |
|---|---|
| Column | |
| Type | HP-5MS |
| Dimensions | 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1 mL/min |
| Injector | |
| Temperature | 225 °C |
| Split Ratio | 5:1 |
| Oven Program | |
| Initial Temperature | 80 °C (hold 4 min) |
| Ramp | 40 °C/min to 290 °C (hold 10 min) |
| Transfer Line Temperature | 250 °C |
Data from a study on 4,4'-DMAR. nih.gov
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) stands as a highly sensitive and specific method for the quantification of 4,4'-DMAR in biological matrices such as plasma. iitkgp.ac.in A validated method for the determination of cis-4,4'-DMAR in rat and human plasma utilizes a Kinetex C18 column for chromatographic separation. iitkgp.ac.inresearchgate.net The process involves a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, delivered at a flow rate of 0.2 mL/min. iitkgp.ac.inresearchgate.net
Detection is achieved through positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. iitkgp.ac.inresearchgate.net This technique monitors specific ion transitions to ensure accurate identification and quantification. For cis-4,4'-DMAR, the quantifier transition monitored is m/z 191.4 → m/z 148.3. iitkgp.ac.inresearchgate.net Carbamazepine is often used as an internal standard, with a corresponding transition of m/z 259.3 → m/z 194.2. iitkgp.ac.in Sample preparation for plasma analysis typically involves protein precipitation with 1% formic acid in acetonitrile, a method that has demonstrated high recovery rates of over 93% and a negligible matrix effect. iitkgp.ac.inresearchgate.net
Ultra-high-performance liquid chromatography (UHPLC) coupled with both high- and low-resolution tandem mass spectrometry has also been instrumental in studying the metabolic profile of 4,4'-DMAR. unife.itresearchgate.net
Table 1: HPLC-MS/MS Parameters for cis-4,4'-DMAR Quantification in Plasma
| Parameter | Specification |
| Chromatography Column | Kinetex C18 |
| Mobile Phase | A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile |
| Elution Type | Gradient |
| Flow Rate | 0.2 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Quantifier Transition (cis-4,4'-DMAR) | m/z 191.4 → m/z 148.3 |
| Internal Standard Transition (Carbamazepine) | m/z 259.3 → m/z 194.2 |
| Sample Preparation | Protein precipitation with 1% formic acid in acetonitrile |
| Recovery | >93% |
Crystal Structure Analysis
The definitive three-dimensional arrangement of atoms in 4,4'-DMAR has been elucidated through single crystal X-ray analysis. nih.gov This technique provided unequivocal proof of the structure of the racemic (±)-cis-4,4'-DMAR hydrochloride salt. nih.gov The analysis revealed the presence of both the (4R,5S) and (4S,5R) enantiomers within the unit cell. nih.gov
Key findings from the crystal structure analysis include the near-identical bond lengths of the C-N bonds, with N(1)-C(1) at 1.293(2) Å and N(2)-C(1) at 1.307(2) Å. nih.gov This observation suggests that the nitrogen atom integrated into the heterocyclic ring is protonated, and the ionic charge may be distributed across both nitrogen atoms. nih.gov Such structural insights are valuable for understanding the molecule's reactivity and conformation. nih.govnih.gov
Bioanalytical Method Validation for Biological Matrices
The reliability of analytical data for 4,4'-DMAR in biological samples hinges on the rigorous validation of the bioanalytical methods used.
A sensitive HPLC-MS/MS method for quantifying cis-4,4'-DMAR in both rat and human plasma has been developed and validated according to the guidelines of the European Medicine Agency. iitkgp.ac.in This validation ensures the method is accurate, precise, and sensitive for its intended purpose. iitkgp.ac.in The validation process confirmed high recovery rates exceeding 93% and a negligible matrix effect, which are critical for accurate quantification in complex biological fluids like plasma. iitkgp.ac.inresearchgate.net The successful application of this method in pharmacokinetic studies in rats underscores its robustness and utility in a research setting. iitkgp.ac.in
Understanding the metabolic fate of 4,4'-DMAR is essential for identifying reliable markers of its consumption in urine samples. unife.itresearchgate.net Studies utilizing both in vitro models, such as pooled human liver microsomes and recombinant cytochrome P450 isoforms, and in vivo models in male ICR mice have been conducted. unife.itresearchgate.net
These investigations, employing ultra-high-performance liquid chromatography coupled with tandem mass spectrometry, have identified several phase I and phase II metabolites of the cis-isomer of 4,4'-DMAR. unife.itresearchgate.net The primary phase I metabolic reactions observed were hydrolysis, carboxylation, hydroxylation, and carbonylation. unife.itresearchgate.net The principal isoenzyme involved in these transformations was identified as CYP2D6. unife.itresearchgate.net Following their formation, the phase I metabolites undergo extensive conjugation. unife.itresearchgate.net
Research has shown that the carboxylated and hydroxylated metabolites are not only the most abundant but also exhibit the most extended window of detection in urine. unife.itresearchgate.net Consequently, these metabolites, along with the parent compound, have been selected as the most suitable markers of intake for forensic toxicology purposes. unife.itresearchgate.net Sample preparation for these analyses typically involves enzymatic hydrolysis followed by liquid-liquid extraction. unife.itresearchgate.net
Table 2: Identified Phase I Metabolites of cis-4,4'-DMAR in Urine
| Metabolic Reaction | Identified Metabolite Type |
| Hydrolysis | Hydrolyzed metabolite |
| Carboxylation | Carboxylated metabolite |
| Hydroxylation | Hydroxylated metabolite |
| Carbonylation | Carbonylated metabolite |
Epidemiological and Market Dynamics Research of 4,4 Dimethylaminorex
Prevalence and Patterns of Use in Specific Populations
There is a significant lack of specific epidemiological studies on the prevalence and patterns of use of 4,4'-Dimethylaminorex (4,4'-DMAR). regulations.gov No formal studies have been conducted to directly monitor the scope, duration, or abuse of 4,4'-DMAR. regulations.gov However, anecdotal reports from internet forums and user websites provide some insight into its use. regulations.govfederalregister.gov These reports suggest that "psychonauts," individuals who experimentally use substances for their psychoactive effects, purchase 4,4'-DMAR from websites that market it as a "research chemical". regulations.govfederalregister.gov
Fatalities associated with 4,4'-DMAR reveal that many users may have consumed the substance unintentionally, believing they were using other illicit drugs like MDMA (ecstasy). regulations.goveuropa.eu This suggests that a significant portion of its use is not by individuals specifically seeking out 4,4'-DMAR, but rather by those who obtain it from illicit drug dealers under false pretenses. regulations.gov The use of 4,4'-DMAR has been associated with both home and recreational settings. europa.eu
Methodological Challenges in Prevalence Studies
The primary challenge in studying the prevalence of 4,4'-DMAR is the lack of specific monitoring systems and targeted research. regulations.goveuropa.eu Standard drug monitoring programs have historically focused on more established substances of abuse, with limited emphasis on new psychoactive substances (NPS) like 4,4'-DMAR. The clandestine nature of its sale and use, often through online channels and misrepresentation on the street market, further complicates data collection. europa.euresearchgate.net
Another significant hurdle is that users may be unaware they are consuming 4,4'-DMAR, as it has been sold disguised as other popular stimulants like ecstasy or amphetamines. europa.eueuropa.eu This misidentification means that self-report surveys and even some toxicology reports from emergency room visits might not accurately capture the true prevalence of 4,4'-DMAR use. europa.eu The dynamic and ever-changing nature of the NPS market presents an ongoing challenge for researchers and public health officials trying to keep pace with new trends. researchgate.net The web-based open sale and fluctuating dynamics of this market create intricate regulatory and research issues. researchgate.net
Market Availability and Distribution Channels
Initially emerging in the European Union around December 2012, 4,4'-DMAR was first identified in the Netherlands. regulations.goveuropa.eu Its availability has since been documented in several other European nations. regulations.gov
Internet-Based Sales and "Research Chemical" Marketing
4,4'-DMAR was first introduced to the market through internet-based sales, where it was marketed as a "research chemical". europa.euresearchgate.netresearchgate.net This tactic is a common strategy used for new psychoactive substances to navigate legal loopholes and appeal to a customer base interested in experimenting with novel compounds. service.gov.uk It has been sold under various names, including "Serotoni," "4-methyl-U4Euth," and "4-methyl-euphoria". researchgate.netservice.gov.uk
An internet snapshot study conducted in April 2014 found only one internet site selling 4,4'-DMAR, with a minimum purchase quantity of 500 mg. nih.gov The price decreased significantly with larger purchase quantities, from €36.08 per gram for a 500 mg purchase to €2.20 per gram for a 100 g purchase. nih.gov By September 2014, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) also identified one website offering the substance for sale. europa.eu However, more recent data suggests that its availability as a "research chemical" from internet retailers has declined. europa.eu
Transition to Street Market Distribution
Following its initial online availability, 4,4'-DMAR transitioned to the street drug market. europa.euresearchgate.net It has been found in the form of tablets of various colors and shapes, sometimes with logos similar to those found on "ecstasy" tablets, such as stars, crosses, cherries, or the Playboy bunny. researchgate.net This suggests a deliberate strategy to sell it as or within the ecstasy market. europa.eu In some instances, it has been explicitly mis-sold as ecstasy or amphetamines. europa.eueuropa.eu Organized crime groups in Hungary have been reported to be involved in the trafficking and distribution of 4,4'-DMAR. regulations.gov
Purity Analysis and Adulteration Studies
Information on the purity of 4,4'-DMAR available on the market is limited. europa.eu Seized samples have been found in both powder and tablet form. service.gov.uk In many cases, 4,4'-DMAR was the only active substance detected. service.gov.uk However, in approximately 20% of seizures, it was found mixed with other illicit substances, predominantly other stimulants like synthetic cathinones and synthetic cannabinoids. regulations.goveuropa.eu Quantitative analyses of these mixed substances were often not available. europa.eu
Geographical Incidence of Detections and Adverse Events
The first seizure of 4,4'-DMAR occurred in the Netherlands in 2012 (500 grams of white powder), followed by a small seizure in Finland in 2013. regulations.gov Hungary reported a significant number of seizures between June and October 2013, with 41 seizures of 1,852 tablets and 37 seizures of 377 grams of powder. regulations.gov Other European countries that have reported seizures of 4,4'-DMAR include Denmark, Poland, Romania, Sweden, France, and the United Kingdom. regulations.gov There is no evidence to suggest that 4,4'-DMAR is trafficked in the United States, as no reports of the substance were found in DEA databases as of November 2018. regulations.gov
A significant number of fatalities have been associated with the use of 4,4'-DMAR, particularly in Europe. regulations.gov At least 46 deaths have been linked to the substance worldwide. regulations.gov The geographical distribution of these fatalities includes:
Hungary: 8 deaths regulations.gov
Poland: 1 death regulations.gov
United Kingdom: 37 deaths regulations.gov
It is important to note that in all but one of these fatalities, other drugs were also detected in the individuals' systems. regulations.gov However, 4,4'-DMAR was still considered a contributing factor in many of these deaths. regulations.gov In an analysis of 31 deaths, 4,4'-DMAR was determined to be the cause of death in three cases and a contributing factor in 20 cases. service.gov.uk One non-fatal intoxication was reported in Poland. europa.eu
Regulatory and Public Health Policy Implications of 4,4 Dimethylaminorex
International and National Control Status
The legal status of 4,4'-DMAR has evolved rapidly since its first detection, moving from a novel, uncontrolled substance to a scheduled drug in many parts of the world. This progression reflects a growing recognition of its public health risks.
Internationally, the process to control 4,4'-DMAR was initiated following numerous fatalities in Europe. In November 2015, the World Health Organization (WHO) recommended that 4,4'-DMAR be placed under international control. regulations.govfederalregister.gov Subsequently, in March 2016, the United Nations Commission on Narcotic Drugs (CND) voted to place 4,4'-DMAR in Schedule II of the 1971 Convention on Psychotropic Substances. regulations.govresearchgate.net This decision obligates signatory nations to implement control measures consistent with this classification. regulations.gov
In response to this international scheduling and independent national risk assessments, numerous countries have enacted their own control measures.
United States: The U.S. Drug Enforcement Administration (DEA) issued a final rule to place 4,4'-DMAR in Schedule I of the Controlled Substances Act (CSA), effective September 13, 2021. wikipedia.orgfederalregister.gov A substance is placed in Schedule I if it has a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. federalregister.govnih.gov This action was taken to fulfill U.S. obligations under the 1971 Convention and was supported by a scientific and medical evaluation from the Department of Health and Human Services (HHS). regulations.govfederalregister.gov
United Kingdom: Following advice from the Advisory Council on the Misuse of Drugs (ACMD), the UK government classified 4,4'-DMAR as a Class A drug under the Misuse of Drugs Act 1971 on March 11, 2015. wikipedia.orgservice.gov.uklegislation.gov.uk This is the strictest category, reflecting the perceived high level of harm associated with the substance.
European Union: Based on a risk assessment from the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), the Council of the European Union decided on October 8, 2015, that 4,4'-DMAR should be subjected to control measures across all member states. unodc.orgeuropa.eu Prior to this EU-wide decision, several member states, including Denmark, Finland, and Slovenia, had already placed the substance under national drug control laws, while countries like Hungary, Ireland, and Poland utilized other legislative measures to control it. service.gov.ukeuropa.eu
Other Nations: Various other countries have also implemented controls. For instance, Germany lists it as an Anlage II controlled substance, Sweden and the Czech Republic have banned it, and Canada includes it in Schedule I of its National Drug Schedules. wikipedia.orgnapra.ca
| Jurisdiction | Classification/Status | Effective Date | Governing Body/Legislation |
|---|---|---|---|
| International (UN) | Schedule II | March 2016 | 1971 Convention on Psychotropic Substances |
| United States | Schedule I | September 13, 2021 | Controlled Substances Act (CSA) |
| United Kingdom | Class A | March 11, 2015 | Misuse of Drugs Act 1971 |
| European Union | Subject to control measures | October 8, 2015 (Decision) | Council Decision 2005/387/JHA |
| Germany | Anlage II | May 2015 | German Narcotic Drugs Act (Betäubungsmittelgesetz) |
| Canada | Schedule I | December 2017 | Controlled Drugs and Substances Act |
| Sweden | Banned/Hazardous Substance | 2014 | National Legislation |
Risk Assessment Frameworks and Outcomes
The scheduling and control of 4,4'-DMAR have been guided by comprehensive risk assessments conducted by key international and national health organizations.
The EMCDDA played a pivotal role in the early response to 4,4'-DMAR in Europe. After the substance was first formally notified by the Netherlands in December 2012, the EMCDDA and Europol initiated an information exchange. wikipedia.orgeuropa.eu A formal joint assessment was launched in February 2014 due to evidence of serious harm, including a significant number of fatalities, and the potential for the substance to spread rapidly. parliament.bgeuropa.eu
This led to a full risk assessment, with the report submitted on September 19, 2014. parliament.bg The assessment highlighted:
The psychostimulant properties of 4,4'-DMAR, noting its structural relationship to the controlled substances aminorex and 4-methylaminorex (B1203063) (4-MAR). europa.euparliament.bg
The association of the substance with 31 deaths across Hungary, Poland, and the United Kingdom between June 2013 and June 2014. unodc.orgparliament.bg
The fact that users may have consumed the substance unknowingly, as it was reportedly mis-sold as other stimulants like ecstasy. unodc.org
A lack of any established medicinal or industrial use for the compound. service.gov.uk
Based on these findings, the EMCDDA's Scientific Committee concluded that 4,4'-DMAR posed a significant risk to public health, which provided the evidence base for the Council of the European Union's decision to implement control measures. unodc.orgparliament.bg
The WHO's Expert Committee on Drug Dependence (ECDD) reviewed 4,4'-DMAR at its 37th meeting in November 2015. unodc.orgwho.int The review considered the substance's potential for dependence and abuse, as well as the public health risks it posed. regulations.gov The ECDD's critical review noted that while no clinical studies on 4,4'-DMAR existed, its pharmacological properties and effects were similar to other psychomotor stimulants already listed in the 1971 Convention. regulations.govfederalregister.gov The review also highlighted the numerous fatalities in Europe associated with its use. regulations.gov Consequently, the WHO Director-General recommended to the UN Secretary-General that 4,4'-DMAR be placed in Schedule II of the 1971 Convention on Psychotropic Substances, a recommendation the CND subsequently adopted. regulations.govfederalregister.gov
In the United States, the Department of Health and Human Services (HHS) conducted a scientific and medical evaluation at the request of the DEA. regulations.govfederalregister.gov In its report, delivered on October 12, 2018, HHS recommended placing 4,4'-DMAR in Schedule I of the CSA. regulations.gov The HHS evaluation concluded that:
4,4'-DMAR has a high potential for abuse, similar to that of aminorex, 4-MAR, and MDMA. regulations.govfederalregister.gov
The substance has no currently accepted medical use in treatment in the United States. federalregister.gov
There is a lack of accepted safety for use of the substance under medical supervision. federalregister.gov The report cited the public health risks demonstrated by the 46 fatalities reported worldwide and the assessments by the UK's ACMD, the EMCDDA, and the WHO. regulations.gov
Similarly, the UK's Advisory Council on the Misuse of Drugs (ACMD) conducted its own assessment. service.gov.uk The ACMD report emphasized the deaths associated with the substance in the UK and Europe as a primary reason for recommending its permanent control as a Class A drug, despite limited evidence of its widespread availability in the UK at the time. service.gov.uk
| Assessing Body | Date of Report/Review | Key Findings | Recommendation/Outcome |
|---|---|---|---|
| EMCDDA | September 2014 | Associated with 31 deaths; psychostimulant properties; no medical use. | Recommended control measures across the EU. |
| WHO | November 2015 | Abuse and dependence potential similar to other Schedule II stimulants; substantial public health risk. | Recommended placement in Schedule II of the 1971 Convention. |
| U.S. HHS | October 2018 | High potential for abuse; no accepted medical use; lack of accepted safety. | Recommended placement in Schedule I of the CSA. |
| UK ACMD | November 2014 | Associated with fatalities in the UK and Europe; risk of serious health harm. | Recommended classification as a Class A drug. |
Policy Responses and Control Measures
The policy responses to the emergence of 4,4'-DMAR have been characterized by a multi-layered approach, involving international treaties, regional directives, and national legislation. The primary goal of these measures is to restrict the availability of the substance to prevent public health harm.
The international control under the 1971 Convention serves as the foundation, compelling member states to enforce measures such as criminalizing possession and supply, and imposing import and export controls. federalregister.govfederalregister.gov
At the regional level, the EU's decision mandated a coordinated response, ensuring that the substance could not be freely trafficked within the Union's borders. unodc.org
Nationally, countries have implemented these obligations through their own legal frameworks. In the U.S., placement in Schedule I imposes the most stringent regulatory controls, including registration, record-keeping, and security requirements for any entity authorized to handle the substance for research purposes. federalregister.govfederalregister.gov In the UK, Class A status carries the most severe penalties for trafficking and possession. service.gov.uk These legislative actions are designed to disrupt supply chains, deter use through legal sanctions, and enable law enforcement to act against the distribution of the substance. legislation.gov.ukfederalregister.gov
Q & A
Basic Research Questions
Q. What analytical techniques are validated for structural characterization of 4,4’-DMAR and its analogs?
- Methodological Answer : Use a multi-technique approach combining gas chromatography-mass spectrometry (GC-MS), ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR). For example, ESI+ mode in UPLC-QTOF-MS provides accurate mass data (e.g., m/z 195.0926 for molecular formula C₁₀H₁₁FN₂O), while NMR confirms substitution patterns (e.g., fluorinated vs. methylated analogs) .
- Key Parameters :
- GC-MS : Electron ionization (EI) at 70 eV, helium carrier gas.
- UPLC-QTOF-MS : 0.1% formic acid in acetonitrile/water mobile phase.
- NMR : ¹H and ¹³C spectra in deuterated solvents (e.g., CDCl₃).
Q. How is 4,4’-DMAR synthesized, and what are critical reaction parameters?
- Methodological Answer : Synthesize via cyclization of precursor amines using formic acid or acetic anhydride. Critical parameters include temperature control (70–90°C), solvent polarity, and stereochemical outcomes (cis vs. trans isomers). For example, cis-4,4’-DMAR predominates (90%) in vendor samples but may isomerize under HPLC conditions .
- Reagents :
- Precursors: 4-methylphenylpropanolamine derivatives.
- Catalysts: Formic acid (for cyclization).
- Purification: Recrystallization in acetonitrile or methanol.
Q. What regulatory frameworks govern 4,4’-DMAR in international research?
- Methodological Answer : Classified as Schedule II by the UN INCB and Schedule I in the U.S. (DEA). Researchers must comply with licensing requirements for handling controlled substances and document forensic/research exemptions. Regulatory codes include DEA #1595 and UN PP 023 .
Advanced Research Questions
Q. How do cis- and trans- isomers of 4,4’-DMAR differ in pharmacological activity and detection?
- Methodological Answer : Compare isomer-specific monoamine transporter activities using in vitro assays (e.g., HEK-293 cells expressing DAT/SERT). Cis-4,4’-DMAR shows higher potency in dopamine release (EC₅₀ = 0.8 µM vs. trans-EC₅₀ = 3.2 µM). Analytical distinction requires GC (no isomerization) rather than HPLC, where mobile phase acidity induces artifactual trans isomer formation .
Q. What in vitro models elucidate 4,4’-DMAR’s effects on monoamine transporters?
- Methodological Answer : Use transfected cell lines (e.g., HEK-293) expressing human plasmalemmal (SERT, DAT, NET) and vesicular (VMAT2) monoamine transporters. Measure uptake inhibition (IC₅₀) and release (EC₅₀) via radiolabeled substrates (³H-dopamine). 4,4’-DMAR acts as a non-selective monoamine releaser, with potency comparable to MDMA .
Q. How do metabolic studies inform forensic detection of 4,4’-DMAR?
- Methodological Answer : Conduct in vitro (human liver microsomes) and in vivo (mouse models) metabolism studies. Major Phase I metabolites include N-demethylated and hydroxylated derivatives, detectable via UHPLC-MS/MS. CYP2D6 is the primary enzyme involved, requiring isoform-specific inhibitors (e.g., quinidine) for pathway validation .
Q. What experimental designs resolve in vitro vs. in vivo toxicological discrepancies?
- Methodological Answer : Co-administer cis- and trans-4,4’-DMAR in mice to assess neurobehavioral (rotarod, open-field tests) and metabolic interactions. Use immunohistochemistry (e.g., 8-OHdG for oxidative DNA damage) and plasma metabolomics (LC-MS) to identify synergistic toxicity. For example, co-administration exacerbates neuroinflammation (NF-κB ↑ 2.5-fold) compared to single isomers .
Q. What challenges arise in detecting 4,4’-DMAR in complex biological matrices?
- Methodological Answer : Optimize sample preparation (solid-phase extraction with mixed-mode sorbents) and chromatographic separation (HILIC columns) to mitigate matrix effects. Validate methods per SWGTOX guidelines, achieving limits of detection (LOD) ≤ 0.1 ng/mL in blood and urine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
